Tetra-O-acetyl Iopromide vs. Iopromide: Molecular Weight and LogP Differentiation for Analytical Selectivity
Tetra-O-acetyl Iopromide exhibits a significantly higher molecular weight and hydrophobicity compared to the parent drug iopromide, directly influencing its chromatographic retention and mass spectrometric detection [1][2]. This differentiation is critical for developing selective analytical methods where co-elution or ion suppression with the parent drug would otherwise compromise assay accuracy [3].
| Evidence Dimension | Molecular Weight and Hydrophobicity (XLogP3) |
|---|---|
| Target Compound Data | Molecular Weight: 959.3 g/mol; XLogP3: 0.2 |
| Comparator Or Baseline | Iopromide (Parent Compound): Molecular Weight: 791.1 g/mol; XLogP3: -2.1 |
| Quantified Difference | Molecular Weight difference: +168.2 g/mol (21.3% increase); XLogP3 difference: +2.3 units |
| Conditions | Physicochemical properties as computed by PubChem (release 2024.11.20) [1][2]. |
Why This Matters
The substantial differences in molecular weight and lipophilicity ensure baseline chromatographic separation and distinct MS signals, which are essential for the accurate quantification of impurities in iopromide drug substance and pharmaceutical formulations.
- [1] PubChem. (2026). Tetra-O-acetyl Iopromide (CID 58140430). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Iopromide (CID 3736). National Center for Biotechnology Information. View Source
- [3] USP Monographs: Iopromide. USP35–NF30 Page 354. View Source
